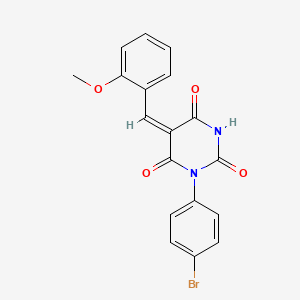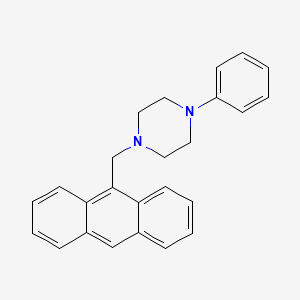
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide, also known as CP-96,345, is a compound that belongs to the class of substances called nociceptin/orphanin FQ receptor (NOP) agonists. NOP is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. CP-96,345 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide acts as a selective agonist of the NOP receptor, which is involved in the regulation of pain, anxiety, and stress responses. NOP receptor activation leads to the inhibition of neurotransmitter release, which results in the modulation of pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been shown to increase the release of dopamine in the brain, which may contribute to its antidepressant and antinociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has the advantage of being a selective agonist of the NOP receptor, which allows for the specific modulation of pain, anxiety, and stress responses. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise in handling and administering the compound.
Orientations Futures
Future research on 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and drug addiction. Additionally, further studies could investigate the potential toxicity and safety of the compound, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxybenzylamine to form 3-chlorophenyl-3-hydroxybenzylamide. The resulting compound is then reacted with N-methyl-N-(2-pyrazinylmethyl)amine in the presence of a base to form 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-25(14-18-13-23-8-9-24-18)21(27)12-20(15-4-2-6-17(22)10-15)16-5-3-7-19(26)11-16/h2-11,13,20,26H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWLZJOWRZTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)



![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)
